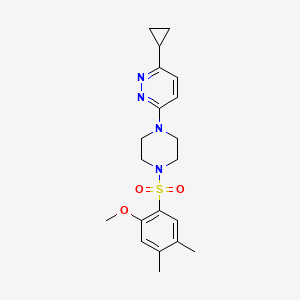

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-(4-Isopropoxybenzamido)thiophene-3-carboxamide” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly provided in the available resources .Scientific Research Applications

Analogues as Lead Structures for Medicinal Applications

Research on thiophene derivatives, such as those related to "2-(4-Isopropoxybenzamido)thiophene-3-carboxamide," has shown significant promise in the development of new therapeutic agents. For example, studies on 2'-benzamido-2'-deoxyadenosine analogues have revealed potential lead structures for the treatment of sleeping sickness by inhibiting trypanosomal glyceraldehyde phosphate dehydrogenase (Calenbergh et al., 1994). This highlights the potential of thiophene derivatives in targeting specific biological pathways.

Antimycobacterial Activity

Derivatives of thiophene have been synthesized and evaluated for their antimycobacterial properties. A study found that certain thiophene carboxamide derivatives were highly active against Mycobacterium tuberculosis, offering a more potent alternative to existing treatments such as Ethambutol and Ciprofloxacin (Nallangi et al., 2014). This suggests that compounds like this compound could be explored for their potential antimicrobial effects.

Histone Deacetylase Inhibition

Thiophene derivatives have also been investigated for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, incorporating thiophene units, showed promising antiproliferative activity against cancer cell lines, suggesting a potential application in developing anticancer therapies (Jiao et al., 2009).

Corrosion Inhibition

In the field of materials science, thiophene derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Research indicates that methoxy-substituted phenylthienyl benzamidines are effective in preventing corrosion of carbon steel in hydrochloric acid medium, pointing to applications in protecting industrial materials (Fouda et al., 2020).

Photophysical Properties for Material Science

Thiophene derivatives exhibit unique photophysical properties, making them suitable for applications in optoelectronic devices. The synthesis and study of 2-amino-3-carboxamide-1,1′-biaryls and related compounds demonstrate potential for creating materials with desirable emission characteristics for use in electronic displays and lighting (Novanna et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(4-Isopropoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Isopropoxybenzamido)thiophene-3-carboxamide are not yet fully understood. Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the thiophene derivative.

Cellular Effects

The cellular effects of this compound are currently unknown. Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects are likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet known. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. Studies on similar compounds suggest that the effects may vary with dosage, and there may be threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are currently unknown. Thiophene derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

properties

IUPAC Name |

2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-9(2)20-11-5-3-10(4-6-11)14(19)17-15-12(13(16)18)7-8-21-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXIDTQEMBQTJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)

![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)

![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)